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Compound of Interest

Compound Name: 2-benzoyl-N-methylbenzamide

Cat. No.: B15074377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-benzoyl-N-methylbenzamide
and a selection of its derivatives. The information presented is intended to serve as a valuable

resource for researchers and professionals engaged in the fields of medicinal chemistry, drug

discovery, and analytical chemistry. By offering a side-by-side analysis of key spectroscopic

data, this document aims to facilitate compound identification, characterization, and the

elucidation of structure-activity relationships.

Introduction
2-Benzoyl-N-methylbenzamide and its analogs are a class of compounds that have garnered

interest in medicinal chemistry due to their diverse biological activities. Understanding the

spectroscopic properties of these molecules is fundamental for their synthesis, purification, and

the interpretation of their interactions with biological targets. This guide focuses on the key

spectroscopic techniques used for the characterization of these compounds: Nuclear Magnetic

Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis)

Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison
The following tables summarize the available quantitative spectroscopic data for 2-benzoyl-N-
methylbenzamide and several of its derivatives. This allows for a direct comparison of the

influence of various substituents on the spectral properties of the core structure.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15074377?utm_src=pdf-interest
https://www.benchchem.com/product/b15074377?utm_src=pdf-body
https://www.benchchem.com/product/b15074377?utm_src=pdf-body
https://www.benchchem.com/product/b15074377?utm_src=pdf-body
https://www.benchchem.com/product/b15074377?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15074377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The chemical shifts (δ) in the following tables are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compound Ar-H (ppm) N-CH₃ (ppm)
Other Protons
(ppm)

N-benzylbenzamide 7.26-7.80 (m) -

4.65 (d, J=5.5 Hz, 2H,

CH₂), 6.44 (brs, 1H,

NH)[1]

N-benzyl-4-

nitrobenzamide

7.36 (m, 5H), 7.96 (d,

J=9.0 Hz, 2H), 8.28

(d, J=9.0 Hz, 2H)

-

4.67 (d, J=6.0 Hz,

2H), 6.47 (brs, 1H,

NH)[1]

N-benzyl-4-

cyanobenzamide
7.34-7.92 (m) -

4.65 (d, J=5.6 Hz,

2H), 6.68 (brs, 1H,

NH)[1]

N-benzyl-4-

bromobenzamide
7.31-7.68 (m) -

4.65 (d, J=5.5 Hz,

2H), 6.42 (brs, 1H,

NH)[1]

N-benzyl-4-

methylbenzamide
7.22-7.69 (m) -

2.39 (s, 3H, Ar-CH₃),

4.63 (d, J=5.0 Hz, 2H,

CH₂), 6.49 (brs, 1H,

NH)[1]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.rsc.org/suppdata/c9/ra/c9ra04216d/c9ra04216d1.pdf
https://www.rsc.org/suppdata/c9/ra/c9ra04216d/c9ra04216d1.pdf
https://www.rsc.org/suppdata/c9/ra/c9ra04216d/c9ra04216d1.pdf
https://www.rsc.org/suppdata/c9/ra/c9ra04216d/c9ra04216d1.pdf
https://www.rsc.org/suppdata/c9/ra/c9ra04216d/c9ra04216d1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15074377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound C=O (ppm) Ar-C (ppm) N-CH₃ (ppm)
Other Carbons
(ppm)

N-

benzylbenzamid

e

167.5

127.1, 127.7,

128.1, 128.7,

128.9, 131.7,

134.5, 138.2

- 44.2 (CH₂)[1]

N-benzyl-4-

nitrobenzamide
165.7

124.2, 128.3,

128.5, 129.3,

137.8, 140.3,

149.9

- 44.8 (CH₂)[1]

Note: Complete ¹³C NMR data for all derivatives was not available in the searched literature.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

data below highlights the characteristic vibrational frequencies (in cm⁻¹).

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound ν(C=O) ν(N-H) ν(C-N)
Aromatic
ν(C=C)

2-methyl-N-((4-

methylpyridin-2-

yl)carbamothioyl)

benzamide

1643 - 1326 1513 (C=N)

Note: Specific IR data for 2-benzoyl-N-methylbenzamide was not readily available in the

searched literature. The data for the derivative is provided for comparative purposes.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study electronic transitions within a molecule and is particularly

useful for conjugated systems.
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Table 4: UV-Vis Absorption Maxima (λmax)

Compound λmax (nm) Solvent

2-methyl-N-((4-methylpyridin-

2-yl)carbamothioyl)benzamide
~270, ~320 Not Specified

Note: Specific UV-Vis data for 2-benzoyl-N-methylbenzamide was not readily available in the

searched literature. The data for the derivative is provided for comparative purposes.

Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, confirming the molecular weight and offering structural clues.

Table 5: Mass Spectrometry Data

Compound Molecular Formula [M+H]⁺ (Predicted)

2-benzoyl-N-methylbenzamide C₁₅H₁₃NO₂ 240.10192

Note: Experimental mass spectrometry data was not available. The data presented is

predicted.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. Specific parameters may vary depending on the instrument and the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Instrumentation: The data presented was acquired on a 500 MHz NMR spectrometer.[1]
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¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good

signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation

delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans is typically required compared to ¹H NMR. Typical parameters

include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal

standard (e.g., TMS).

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR

crystal. For solid samples, apply pressure using the instrument's clamp to ensure good

contact.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Spectrum: Record the spectrum of the sample. The instrument software will

automatically subtract the background spectrum.

Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range

of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an

absorbance reading between 0.1 and 1.0 at the λmax.

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

Sample Measurement: Fill a matched cuvette with the sample solution and record the

absorption spectrum over the desired wavelength range (typically 200-800 nm). The
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instrument software will subtract the blank spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or through a gas chromatograph (GC)

for volatile samples. The sample is vaporized in the ion source.

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Signaling Pathway Visualization
Certain benzamide derivatives have been identified as inhibitors of the Hedgehog (Hh)

signaling pathway, a crucial pathway in embryonic development and tumorigenesis. The

diagram below illustrates the canonical Hedgehog signaling pathway and the point of inhibition

by some benzamide derivatives.
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Caption: The Hedgehog signaling pathway and inhibition by benzamide derivatives.

Conclusion
This guide provides a comparative overview of the spectroscopic properties of 2-benzoyl-N-
methylbenzamide and its derivatives. The presented data and experimental protocols are

intended to be a foundational resource for researchers in the field. The inclusion of a relevant

signaling pathway highlights the broader context of the application of these compounds in drug

discovery. Further research to obtain a more comprehensive experimental dataset for the

parent compound and a wider array of derivatives is encouraged to build upon this foundation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Spectroscopic Comparison of 2-Benzoyl-N-
methylbenzamide and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15074377#spectroscopic-comparison-of-2-benzoyl-
n-methylbenzamide-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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